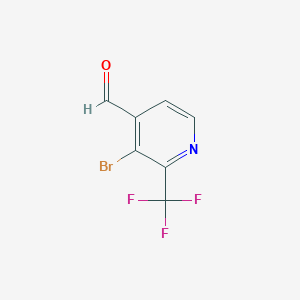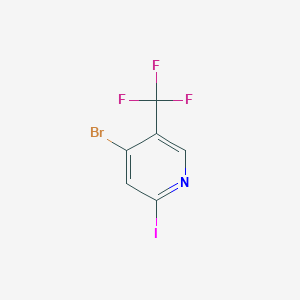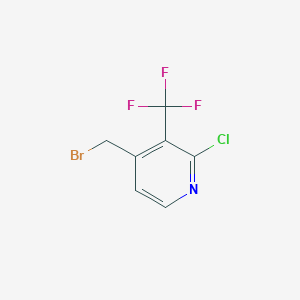
(3-((3-(Trifluormethoxy)phenyl)carbamoyl)phenyl)boronsäure
Übersicht
Beschreibung
“(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their wide range of applications in organic chemistry and medicinal chemistry .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in the field of organic chemistry. The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Molecular Structure Analysis
The molecular formula of “(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is C7H6BF3O3 and its molecular weight is 205.93 . The compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .
Chemical Reactions Analysis
Boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .
Physical And Chemical Properties Analysis
“(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a solid at 20 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
Diese Verbindung ist ein wertvolles Reagenz in der Suzuki–Miyaura-Kreuzkupplung, einem wichtigen Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie. Die Anwesenheit der Trifluormethoxygruppe kann die Reaktivität und Selektivität des Kupplungsprozesses aufgrund ihrer elektronenziehenden Natur verbessern, wodurch es sich als geeigneter Kandidat für die Synthese komplexer organischer Moleküle eignet .
Aerobe oxidative Kreuzkupplung
Forscher verwenden dieses Boronsäurederivat in aeroben oxidativen Kreuzkupplungsreaktionen. Diese Technik ist essentiell für die Konstruktion von Biarylverbindungen unter umweltfreundlichen Bedingungen, da sie Sauerstoff aus der Luft als Oxidationsmittel verwendet .
Safety and Hazards
The compound is known to cause skin irritation and serious eye irritation. Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it is advised to seek medical attention. Protective gloves, eye protection, and face protection should be worn when handling the compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[[3-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-6-2-5-11(8-12)19-13(20)9-3-1-4-10(7-9)15(21)22/h1-8,21-22H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUDHKUGUSYLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















